Insecticidal Activity Ranking: Dinonylphenol Ethoxylate Superior to Mono-Nonylphenol Ethoxylate
In a direct head-to-head evaluation of nonionic surfactants against Culex pipiens quinquefasciatus pupae, dinonylphenol ethoxylate (DNP-EO) was ranked as the most active compound among all tested alkylphenol-EO ethers, surpassing tridecylphenol-EO, monononylphenol-EO, and octylphenol-EO in decreasing order of effectiveness [1]. Critically, the DNP-EO compounds maintained high activity over a broad range of EO chain lengths (4 to 19.5 moles), unlike monononylphenol-EO which showed narrow optimal activity only at 4-6 moles EO [1]. This robustness to ethoxylation degree is a unique feature of the dinonylphenol scaffold.
| Evidence Dimension | Insecticidal activity ranking and EO chain length tolerance |
|---|---|
| Target Compound Data | Highest activity among all alkylphenol-EO ethers; effective over EO range 4-19.5 moles |
| Comparator Or Baseline | Monononylphenol-EO (optimal activity limited to EO 4-6 moles; 1 and 20 mole EO much less effective); Octylphenol-EO (lower activity overall) |
| Quantified Difference | DNP-EO ranked #1 (most active); monononylphenol-EO ranked #3; DNP-EO >3× broader effective EO chain length range |
| Conditions | Laboratory bioassay; pupae of southern house mosquito Culex pipiens quinquefasciatus; Journal of Economic Entomology, 1968 |
Why This Matters
Procurement of dinonylphenol-based surfactants for pesticidal or insect-growth-regulator applications yields superior and more formulation-tolerant activity compared to mono-nonylphenol alternatives.
- [1] Maxwell, K.E., Piper, V.D. Molecular Structure of Nonionic Surfactants in Relation to Laboratory Insecticidal Activity. Journal of Economic Entomology, 61(6): 1633-1636, 1968. DOI: 10.1093/jee/61.6.1633. View Source
